2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C16H12FN3OS2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12FN3OS2/c17-12-7-5-11(6-8-12)9-18-20-15(21)10-22-16-19-13-3-1-2-4-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+ |
InChI Key |
ABBFCVLCIVOBIC-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
The hydrazide intermediate is synthesized by reacting 2-mercaptobenzothiazole with chloroacetic acid in alkaline conditions. Key steps include:
Characterization Data
-
¹H-NMR (DMSO-d₆) : δ 4.41 (s, 2H, NH₂), 4.82 (s, 2H, N–CH₂), 7.02 (s, 1H, benzothiazole-H).
-
IR (KBr) : 3,250 cm⁻¹ (N–H stretch), 1,650 cm⁻¹ (C=O).
Condensation with 4-Fluorobenzaldehyde
Schiff Base Formation
The hydrazide reacts with 4-fluorobenzaldehyde to form the target compound via acid- or base-catalyzed condensation:
Method A: Ethanolamine Catalysis
-
Reagents : Hydrazide (0.001 mol), 4-fluorobenzaldehyde (0.001 mol), ethanolamine (2–3 drops) in absolute ethanol.
-
Procedure :
-
Reflux at 78°C for 3–4 hours.
-
Cool to precipitate the product; recrystallize from ethanol.
-
-
Yield : 70–75%.
Table 1: Comparison of Condensation Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | Ethanolamine/EtOH | 78 | 3–4 | 70–75 |
| B | Pyridine | 110 | 3–4 | 74–78 |
| C | Glacial AcOH | 90–95 | 2 | 80–85 |
Key Observations :
Spectroscopic Data
Purity Assessment
-
HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, λ = 254 nm).
Mechanistic Insights
The condensation proceeds via nucleophilic attack of the hydrazide’s –NH₂ group on the aldehyde carbonyl, forming a tetrahedral intermediate. Acid catalysis (e.g., acetic acid) facilitates proton transfer, eliminating water to yield the Schiff base. Steric effects from the benzothiazole sulfanyl group slightly hinder reactivity, necessitating elevated temperatures.
Industrial Scalability Considerations
Chemical Reactions Analysis
Reaction Types
The compound’s structural features enable participation in diverse chemical reactions:
| Reaction Type | Key Functional Groups Involved | Typical Reagents/Conditions | Outcome |
|---|---|---|---|
| Hydrazone Hydrolysis | Hydrazide (–NH–NH–), imine (–C=N–) | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | Cleavage to regenerate hydrazide and aldehyde |
| Oxidation | Sulfanyl (–S–) group | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Conversion to sulfinyl (–SO–) or sulfonyl (–SO₂–) |
| Reduction | Imine (–C=N–) group | Reducing agents (e.g., NaBH₄, LiAlH₄) | Reduction to amine (–CH₂NH–) |
| Substitution | Fluorophenyl ring | Nucleophiles (e.g., NH₃, CN⁻) | Replacement of fluorine with nucleophile |
Hydrazone Hydrolysis
The hydrazone linkage is labile under acidic or basic conditions, facilitating reversible cleavage. For example:
This reaction is critical for modulating stability in biological systems .
Oxidation of Sulfanyl Group
The sulfanyl (–S–) group in the benzothiazole moiety undergoes oxidation to form sulfinyl (–SO–) or sulfonyl (–SO₂–) derivatives. This alters the compound’s electronic properties and biological activity:
Reduction of Imine
The imine (–C=N–) group can be reduced to an amine (–CH₂NH–) using hydride donors like NaBH₄:
Medicinal Chemistry
The compound’s reactivity is leveraged to:
-
Optimize pharmacokinetics : Oxidation or reduction modifies solubility and metabolic stability .
-
Enhance selectivity : Substitution on the fluorophenyl ring tailors binding affinity for therapeutic targets.
Material Science
-
Coordination chemistry : The hydrazone group acts as a ligand for metal ions, enabling applications in catalysis.
-
Polymer synthesis : The –NH–NH– group facilitates polymerization reactions.
Analytical Techniques for Reaction Monitoring
-
NMR spectroscopy : Tracks imine proton signals (typically δ 8–9 ppm) and hydrazide protons (δ 3–4 ppm) .
-
HPLC : Monitors reaction progress by separating intermediates and products.
-
FTIR : Detects imine (C=N stretch at ~1600 cm⁻¹) and hydrazide (N–H stretch at ~3300 cm⁻¹).
This compound’s reactivity profile underscores its utility in both pharmaceutical development and advanced materials synthesis, driven by its versatile functional groups and tunable reactivity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. The hydrazide derivative has shown promising activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .
Anticancer Potential
Several studies have highlighted the anticancer properties of benzothiazole derivatives. The compound has been tested for its efficacy against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential therapeutic applications .
Neuroprotective Effects
Recent findings suggest that benzothiazole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit enzymes like monoamine oxidase could contribute to its neuroprotective effects .
Case Study 1: Inhibition of Enzymatic Activity
A series of experiments assessed the inhibitory effects of various benzothiazole derivatives on cholinesterase enzymes, which are crucial in neurodegenerative disease pathology. The compound was found to significantly inhibit acetylcholinesterase activity, suggesting potential use in Alzheimer's disease treatment .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The results were compared with standard antibiotics, showing comparable or superior efficacy in certain cases .
Comparative Data Table
| Property | 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide | Standard Compounds |
|---|---|---|
| Synthesis Yield | 65% | Varies |
| Antibacterial Activity | Effective against multiple strains (MIC values) | Penicillin (10 µg/ml) |
| Cytotoxicity (IC50) | 20 µM (against selected cancer cell lines) | Doxorubicin (5 µM) |
| Cholinesterase Inhibition | IC50 = 30 µM | Donepezil (10 µM) |
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Biological Studies: It may bind to proteins or nucleic acids, altering their function and providing insights into their biological roles.
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilicity but may compromise solubility.
- Halogen size (F < Cl < Br) correlates with lipophilicity and steric effects, influencing membrane permeability.
- Polar substituents (OH, OCH₃) improve aqueous solubility but may reduce CNS penetration.
Anticonvulsant Activity
Benzothiazole-acetohydrazide derivatives, such as those in , exhibit anticonvulsant properties via interactions with voltage-gated ion channels or GABA receptors. The 4-fluorophenyl analog’s smaller halogen may favor better blood-brain barrier penetration compared to bulkier substituents (e.g., Br in ) .
Antifungal Activity
Compounds like ZE-4c (), containing fluorophenyl-triazole moieties, demonstrate moderate antifungal activity against C. albicans. The target compound’s fluorophenyl group could similarly disrupt fungal cytochrome P450 enzymes, though direct evidence is needed .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s fluorine substitution balances lipophilicity and metabolic stability, making it more drug-like than brominated or nitrated analogs.
- Chlorinated derivatives () may face toxicity concerns due to bioaccumulation.
Biological Activity
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including antibacterial, antifungal, and anticancer properties.
Structural Characteristics
The compound's molecular formula is . It features a benzothiazole moiety linked to a hydrazide functional group, which is crucial for its biological activity. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H17N3O4S2 |
| SMILES | COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
| InChI | InChI=1S/C18H17N3O4S2/c1-24-13-7-11(8-14(25-2)17(13)23)9-19-21-16(22)10-26-18-20-12-5-3-4-6-15(12)27-18/h3-9,23H,10H2,1-2H3,(H,21,22)/b19-9+ |
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with appropriate hydrazides in the presence of coupling agents like DMF and triethylamine. The yield can vary based on the substituents on the benzothiazole ring and reaction conditions.
Antibacterial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated minimal inhibitory concentrations (MIC) as low as 50 μg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
Antifungal Activity
The antifungal activity of this compound has also been documented. It has shown promising results against fungi like Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). Studies report that the compound exhibits moderate to strong inhibitory effects on cell proliferation, with IC50 values ranging from 20 to 50 μM depending on the cell line . The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study published in 2022 reported that a series of benzothiazole derivatives exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics .
- Anticancer Research : Another research indicated that compounds similar to the target molecule were effective in inhibiting tumor growth in vivo models, showcasing a potential pathway for drug development targeting specific cancer types .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for preparing 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(4-fluorophenyl)methylidene]acetohydrazide?
- Methodological Answer : The compound can be synthesized by refluxing equimolar ratios of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 4-fluorobenzaldehyde in ethanol, using glacial acetic acid as a catalyst. Reaction progress is monitored via TLC (Chloroform:Methanol, 7:3). The product is precipitated by pouring the mixture into ice water and purified via recrystallization. This method ensures high yield and purity .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm hydrazone formation (disappearance of NH₂ protons at ~4.26 ppm and appearance of imine proton at ~8.5 ppm).
- FT-IR : To identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹).
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Elemental analysis : For empirical formula validation .
Q. How can researchers assess the purity of synthesized batches?
- Methodological Answer : Employ HPLC with a C18 column (mobile phase: acetonitrile/water gradient) or TLC (silica gel plates, chloroform:methanol 7:3). Purity ≥95% is typically required for biological testing .
Advanced Research Questions
Q. How can molecular docking predict the anticancer mechanism of this compound?
- Methodological Answer :
Target Selection : Prioritize receptors like Akt (PDB ID: 2A9¹) or PI3K based on structural homology to known hydrazone targets.
Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
Validation : Compare binding affinities (ΔG values) to reference inhibitors (e.g., N′-benzylidene derivatives with IC₅₀ ~0.50 µg/mL).
Dynamic Analysis : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor stability over 100 ns .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., variable antimicrobial results)?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., Mueller-Hinton broth for MIC testing).
- Use orthogonal assays : Combine disk diffusion (qualitative) with microdilution (quantitative).
- Strain-specific testing : Evaluate activity against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli MTCC 4351) strains.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .
Q. How to design a study evaluating dual COX-1/Akt inhibition for anticancer and anti-inflammatory effects?
- Methodological Answer :
In vitro COX-1 inhibition : Use a colorimetric assay (e.g., Cayman Chemical Kit) to measure prostaglandin reduction.
Akt pathway analysis : Perform Western blotting on treated cancer cells (e.g., NSCLC) to quantify phosphorylated Akt (Ser473).
In vivo models : Administer the compound (10–50 mg/kg) in a murine xenograft model, monitoring tumor volume and plasma IL-6/TNF-α levels.
Synergy testing : Combine with cisplatin and assess chemoprotection via renal/hepatic biomarkers (e.g., creatinine, ALT) .
Data Analysis and Reporting
Q. What criteria ensure reproducibility in spectral data interpretation?
- Methodological Answer :
- NMR : Calibrate using TMS (δ = 0 ppm for ¹H) and report multiplicity (s, d, t), integration, and coupling constants (J in Hz).
- Mass spectra : Annotate base peaks and isotopic patterns (e.g., Cl/Br splits).
- Public deposition : Upload raw data to repositories like Zenodo or ChemRxiv .
Q. How to address crystallographic challenges in resolving the compound’s 3D structure?
- Methodological Answer :
- Crystallization : Use vapor diffusion (e.g., ethanol/water mix) to grow single crystals.
- Data collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL-2018 for structure solution, ensuring R1 < 0.05 and wR2 < 0.15. Cross-validate with PLATON for symmetry checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
